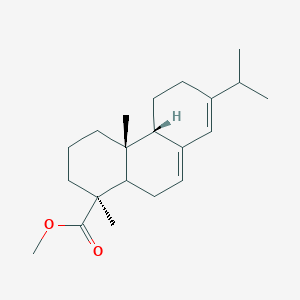

Methyl rosinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl rosinate is a chemical compound derived from rosin, a natural resin obtained from pine trees. It is the methyl ester of rosin acids, primarily abietic and pimaric acids. This compound is known for its versatility and is widely used in various industries, including adhesives, coatings, and cosmetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl rosinate is typically synthesized by esterifying rosin with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under controlled temperature conditions. The process involves heating rosin and methanol in the presence of the acid catalyst at temperatures ranging from 80 to 95°C for 12 to 15 hours. The resulting crude ester is then washed and subjected to high-temperature vacuum distillation to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to improve yield and reduce production costs. The use of high-purity methanol and efficient distillation techniques ensures the production of high-quality this compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl rosinate undergoes various chemical reactions, including:

Esterification: The primary reaction used in its synthesis.

Reduction: this compound can be reduced to form alcohol derivatives.

Isomerization: The compound can undergo structural changes to form different isomers.

Common Reagents and Conditions

Esterification: Methanol and sulfuric acid as the catalyst.

Reduction: Hydrogen gas and a suitable catalyst, such as palladium on carbon.

Isomerization: Heat and specific catalysts to facilitate the rearrangement of molecular structure.

Major Products Formed

Esterification: this compound.

Reduction: Alcohol derivatives of rosin.

Isomerization: Various isomers of this compound.

Scientific Research Applications

Methyl rosinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl rosinate involves its interaction with various molecular targets and pathways. In drug delivery systems, it acts as a carrier that facilitates the controlled release of active pharmaceutical ingredients. Its film-forming properties are attributed to its ability to create a stable and uniform coating on surfaces, enhancing the adhesion and durability of the final product .

Comparison with Similar Compounds

Methyl rosinate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

Ethyl rosinate: An ester of rosin with ethanol, used in similar applications but with different physical properties.

Glycerol ester of rosin: Used in food-grade applications and as a tackifier in adhesives.

Pentaerythritol ester of rosin: Known for its high thermal stability and used in high-performance adhesives and coatings.

This compound stands out due to its balance of properties, making it suitable for a wide range of applications, from industrial to pharmaceutical uses .

Properties

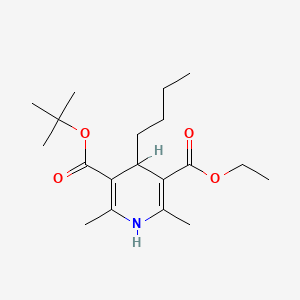

CAS No. |

68186-14-1 |

|---|---|

Molecular Formula |

C21H32O2 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

methyl (1S,4aR,4bS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C21H32O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h8,13-14,17-18H,6-7,9-12H2,1-5H3/t17-,18?,20-,21+/m1/s1 |

InChI Key |

OVXRPXGVKBHGQO-GAUHOVIDSA-N |

Isomeric SMILES |

CC(C)C1=CC2=CCC3[C@@]([C@@H]2CC1)(CCC[C@]3(C)C(=O)OC)C |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C |

physical_description |

Amber viscous liquid with an odor of rosin; [Pinova MSDS] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-5-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide](/img/structure/B13772971.png)

![N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide](/img/structure/B13773024.png)